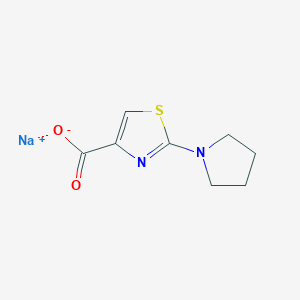

Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Description

Chemical Identity and Nomenclature

This compound is defined by its molecular formula C₈H₉N₂NaO₂S and a molecular weight of 234.25 g/mol . The IUPAC name derives from the thiazole ring numbering: the pyrrolidine group is attached to position 2, while the carboxylate occupies position 4. Key identifiers include:

The compound’s structure combines a planar thiazole ring with a non-planar pyrrolidine moiety, enabling diverse intermolecular interactions. The carboxylate group enhances water solubility, making it suitable for aqueous-phase reactions.

Historical Context of Thiazole Carboxylate Derivatives

Thiazole chemistry dates to 1887, when Hantzsch and Weber first synthesized thiazoles via condensation of α-haloketones and thioamides. This Hantzsch thiazole synthesis remains foundational, though modern adaptations use α-tosyloxy ketones to minimize epimerization. Carboxylate-functionalized thiazoles emerged later, with early examples focusing on antimicrobial and antitumor activities.

Key milestones include:

- 1980s : Development of thiazole carboxylates as protease inhibitors.

- 2000s : Use in asymmetric catalysis, leveraging pyrrolidine’s chirality.

- 2010s : Applications in materials science, such as conductive polymers.

For instance, methyl thiazole-2-carboxylate (CAS 14190-59-1) became a precursor for bioactive derivatives, while ethyl 2-bromo-thiazole-5-carboxylate (CAS 41731-83-3) enabled cross-coupling reactions. This compound represents a hybrid design, merging catalytic and pharmacophoric elements.

Position in Heterocyclic Chemistry

Thiazoles occupy a unique niche in heterocyclic chemistry due to their aromaticity and electronic diversity . The sulfur atom contributes to electron-deficient π-systems, while nitrogen enables hydrogen bonding. This compound extends these properties through:

- Conformational Flexibility : The pyrrolidine ring adopts envelope conformations, enhancing binding to biological targets.

- Acid-Base Properties : The carboxylate (pKa ≈ 3.5) allows pH-dependent solubility.

- Reactivity : Electrophilic substitution occurs at position 5, while the carboxylate participates in nucleophilic acyl substitutions.

Comparative analysis with related compounds highlights its distinctiveness:

This compound’s dual functionality—combining a heteroaromatic core with aliphatic and ionic groups—makes it a versatile scaffold in multicomponent reactions. Its role in asymmetric synthesis, particularly as a chiral auxiliary, underscores its importance in modern organic chemistry.

Properties

IUPAC Name |

sodium;2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.Na/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVPSISHVOHEII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is its anticonvulsant properties. Research has demonstrated that compounds containing thiazole moieties exhibit significant activity against seizures. For instance, a study synthesized various thiazole-integrated compounds and evaluated their anticonvulsant activity. One analogue showed a median effective dose (ED50) of 18.4 mg/kg in the PTZ-induced seizure model, indicating strong protective effects against seizures .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of thiazole derivatives were synthesized and tested for antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

P-glycoprotein Modulation

This compound has shown potential in modulating P-glycoprotein (P-gp), a critical protein involved in drug transport and resistance. A study reported that a related thiazole compound increased the intracellular concentration of paclitaxel in drug-resistant cancer cell lines, effectively reversing resistance to multiple chemotherapeutic agents. This suggests that thiazole derivatives could enhance the efficacy of existing cancer treatments by overcoming drug resistance .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that optimize its biological activity. Structure-activity relationship studies have identified key structural features that enhance its pharmacological properties. For example, modifications to the pyrrolidine ring or the introduction of electron-withdrawing groups have been linked to improved anticonvulsant and anticancer activities .

Case Study 1: Anticonvulsant Activity Evaluation

A study synthesized a series of thiazole derivatives and evaluated their anticonvulsant activity through electroshock seizure tests. The most active compound demonstrated a significant protective index (PI), indicating a favorable therapeutic window for potential clinical application .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that certain thiazole derivatives exhibited potent antiproliferative effects. The most effective compounds were further analyzed for their mechanism of action, which included inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiazole Carboxylate Family

Key structural analogs differ in substituents at the 2- and 5-positions of the thiazole ring, as well as the counterion (sodium vs. methyl/ethyl esters). Below is a comparative analysis based on synthetic routes, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Solubility and Stability

Biological Activity

Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrrolidine moiety. The structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of both nitrogen and sulfur atoms in its structure, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring participates in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins or nucleic acids. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:

- Antimicrobial Activity : Exhibiting significant effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Showing potential in inhibiting cancer cell proliferation through various pathways.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study indicated that derivatives of this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been identified as a potent inhibitor of the MDM2 protein, which is implicated in tumorigenesis . In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation.

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (lung cancer) | 10 | MDM2 inhibition | |

| HeLa (cervical cancer) | 15 | Apoptosis induction |

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound was particularly effective against resistant strains of bacteria, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant organisms .

Case Study: Anticancer Research

In another significant study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results demonstrated that it effectively inhibited cell growth and induced cell cycle arrest at the G0/G1 phase in A549 cells . This suggests that the compound may disrupt normal cellular processes critical for tumor growth.

Q & A

Basic: What are the optimized synthetic routes for Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation or substitution reactions. For example, thiazole derivatives are often synthesized via reactions between thiourea derivatives and α-halo carbonyl compounds under basic conditions. Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a structural analog) is prepared by reacting ethyl 2-bromoacetate with thiourea in basic media . For the sodium carboxylate form, hydrolysis of the ester group (e.g., using NaOH) followed by ion exchange is critical. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–80°C), and stoichiometry of reagents to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR : H and C NMR identify proton environments (e.g., pyrrolidine NH at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm) and carboxylate carbons (~170–180 ppm).

- LC-MS : Confirms molecular weight (e.g., [M+Na]+ peak for sodium adducts) and purity.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the 3D structure, including bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between carboxylate O and pyrrolidine NH). Crystallization in polar solvents like water-methanol mixtures enhances crystal quality .

Advanced: What computational approaches are used to model the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict electronic properties such as frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reactivity. For example, the carboxylate group’s negative charge and thiazole ring’s aromaticity influence binding to biological targets. Software like Gaussian or ORCA is used, with validation via experimental IR or UV-Vis spectra .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial IC50 values) may arise from:

- Purity differences : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.

- Assay conditions : Control variables like pH (7.4 for physiological relevance), solvent (DMSO concentration <1%), and cell line/pathogen strain.

- Mechanistic redundancy : Perform target-specific assays (e.g., enzyme inhibition vs. whole-cell assays). For example, if DNA binding is hypothesized, use ethidium bromide displacement assays alongside cytotoxicity tests .

Advanced: What is the mechanistic basis for its pharmacological activity?

Methodological Answer:

The compound may act via:

- DNA/protein interaction : The thiazole ring intercalates with DNA, while the carboxylate binds metal ions in enzymatic active sites (e.g., metalloproteases).

- Signaling pathways : In cancer studies, it may induce apoptosis via ROS-mediated mitochondrial dysfunction (measured via caspase-3 activation and JC-1 staining for membrane potential).

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., EGFR kinase), with validation through mutagenesis studies .

Advanced: How do structural modifications (e.g., substituents on thiazole/pyrrolidine) alter physicochemical properties?

Methodological Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., -CF3) increase thiazole ring electrophilicity, enhancing reactivity.

- Bulky groups on pyrrolidine reduce solubility but improve membrane permeability (logP measured via shake-flask method).

- Case study : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate shows higher lipophilicity (logP = 2.1) than the sodium carboxylate derivative (logP = -0.5), impacting bioavailability .

Basic: What are the key stability considerations for this compound?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis (carboxylate group) or oxidation (thiazole sulfur).

- pH stability : Avoid acidic conditions (pH <5) to prevent protonation of carboxylate and precipitation. Use buffered solutions (e.g., PBS) for in vitro studies .

Advanced: How is the compound utilized in material science applications?

Methodological Answer:

- Coordination polymers : The carboxylate acts as a bridging ligand for metal-organic frameworks (MOFs). For example, reaction with Zn(NO3)2 in DMF forms porous structures characterized by PXRD and BET analysis.

- Conductive polymers : Incorporation into polythiophene derivatives enhances charge transport (measured via cyclic voltammetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.